![molecular formula C11H13N3O3S B2804718 N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-62-0](/img/structure/B2804718.png)

N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

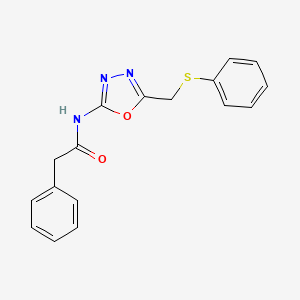

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many biologically important molecules, including nucleic acids, vitamins, and coenzymes .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines. One approach involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis

Pyrimidines have a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in [3 + 3] tandem annulation–oxidation reactions .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution .Scientific Research Applications

Synthesis and Potential Biological Activity

Research on the compound N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related structures has primarily focused on synthesis methods and evaluating their potential biological activities. These compounds are synthesized through various chemical reactions and analyzed for their applications in medicinal chemistry, particularly for their antimicrobial and anti-inflammatory properties.

Synthesis Approaches : Effective methods for preparing thiazolo[3,2-a]pyrimidine derivatives have been developed, showcasing their potential as starting materials for new biologically active derivatives. The synthesis processes often involve reactions that yield compounds with potential antimicrobial activities (Ukrainets, Grinevich, & Alekseeva, 2017). Similar synthetic approaches have produced derivatives with varied structural features, aimed at exploring their biological relevance and chemical properties (Gein et al., 2015).

Antimicrobial Activity : Some synthesized compounds have been tested for antimicrobial activity, indicating the potential of thiazolo[3,2-a]pyrimidine derivatives in developing new antimicrobial agents. The structure-activity relationship (SAR) studies contribute to understanding how different substitutions on the thiazolopyrimidine core affect antimicrobial efficacy (Gein et al., 2015).

Structural and Conformational Insights : Research has also focused on the structural modifications of thiazolo[3,2-a]pyrimidine derivatives, elucidating their conformational features and supramolecular aggregation patterns. These studies provide insights into how structural variations influence the physical and chemical properties of these compounds, potentially affecting their biological activity (Nagarajaiah & Begum, 2014).

Anti-inflammatory Potential : Beyond antimicrobial activity, thiazolo[3,2-a]pyrimidine derivatives have been explored for their anti-inflammatory potential. Research in this area aims to develop novel anti-inflammatory agents by synthesizing and testing various derivatives for their ability to inhibit protein denaturation, a mechanism often involved in inflammation (Doria et al., 1986).

Mechanism of Action

Target of Action

The primary targets of N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the sirtuins SIRT1, SIRT2, and SIRT3 . These are NAD+ dependent deacetylases that play significant roles in metabolic, inflammatory, oncologic, and neurodegenerative disorders .

Mode of Action

The compound interacts with its targets (SIRT1, SIRT2, and SIRT3) by inhibiting their activity . The inhibition of these sirtuins leads to changes in the acetylation status of various proteins, thereby affecting their function .

Biochemical Pathways

The inhibition of SIRT1, SIRT2, and SIRT3 affects various biochemical pathways. These sirtuins are involved in the regulation of numerous cellular processes, including energy metabolism, DNA repair, cell survival, and aging . By inhibiting these sirtuins, the compound can potentially influence these processes.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context and the status of the sirtuins it targets. Given the roles of SIRT1, SIRT2, and SIRT3 in various cellular processes, the compound could potentially have wide-ranging effects, including impacts on energy metabolism, DNA repair, cell survival, and aging .

Future Directions

properties

IUPAC Name |

N-butan-2-yl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-3-6(2)12-8(15)7-9(16)13-11-14(10(7)17)4-5-18-11/h4-6,16H,3H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCXSJIGLPIAHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N=C2N(C1=O)C=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-methylbenzo[d]oxazole](/img/structure/B2804639.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfinyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2804642.png)

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)

![3-[(3-Propanamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804650.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)

![1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane](/img/structure/B2804653.png)